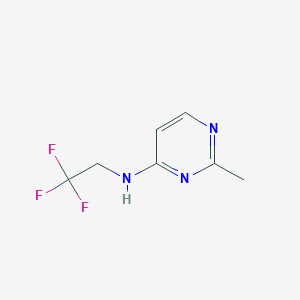
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound containing a pyrimidine ring substituted with a methoxy group at position 4 and a methyl group at position 6. The compound also features a thioacetic acid moiety attached to the pyrimidine ring at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with thioglycolic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the thioglycolic acid moiety. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: Compounds with a similar pyrimidine ring structure and a thio group at position 2.
Thiazoles: Heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring.
Uniqueness
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the thioacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9N2O3S- |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H10N2O3S/c1-5-3-6(13-2)10-8(9-5)14-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
VJWTZMALUAVWFP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-{[1-(propan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270859.png)
![4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12270864.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12270865.png)
![5-(3-Methylquinoxalin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12270871.png)
![1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B12270872.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12270876.png)
![4-chloro-1-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270895.png)
![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12270922.png)
![4-{Thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B12270924.png)
![8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12270925.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12270926.png)
